molecular formula C16H20N4O4S B2360357 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine CAS No. 1021039-41-7

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

Cat. No.: B2360357
CAS No.: 1021039-41-7
M. Wt: 364.42
InChI Key: GLJNOQKFGJLMGV-UHFFFAOYSA-N
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Description

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethoxy groups at positions 2 and 4, and a phenylsulfonyl-piperazine moiety at position 6. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit butyrylcholinesterase (buche) . BuChE is an enzyme that is involved in the breakdown of neurotransmitters in the body.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of buche . This inhibition could potentially slow down the breakdown of certain neurotransmitters, leading to an increase in their concentration in the body.

Biochemical Pathways

If it inhibits buche, it could potentially affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .

Pharmacokinetics

The compound’s ionization efficiency could potentially be improved by using certain derivatization methods , which could impact its bioavailability.

Result of Action

Related compounds have been reported to exhibit inhibitory activities against buche , which could potentially lead to an increase in the concentration of certain neurotransmitters in the body.

Action Environment

The ionization efficiency of similar compounds could potentially be improved under certain conditions , which could impact their action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenylsulfonyl-Piperazine Moiety: The phenylsulfonyl-piperazine moiety can be attached via nucleophilic substitution reactions, where the piperazine ring is reacted with phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenylsulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethoxy and phenylsulfonyl-piperazine moieties allows for versatile interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-15-12-14(17-16(18-15)24-2)19-8-10-20(11-9-19)25(21,22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNOQKFGJLMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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